![molecular formula C19H20N2O5S B4934211 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4934211.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as DB844, is a sulfonamide-based compound that has been extensively studied for its potential use as an antiprotozoal drug. It has shown promising results in vitro against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania spp., the causative agents of leishmaniasis.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is believed to target the parasite's mitochondria. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have low toxicity in mammalian cells, with no significant effects on cell viability or mitochondrial function. It has also been shown to have low binding affinity for human serum albumin, suggesting that it may not accumulate in the bloodstream and cause systemic toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that it has shown promising results in vitro against various protozoan parasites, making it a potential candidate for further development as a therapeutic agent. However, one limitation is that it has not yet been tested in vivo, and its efficacy and toxicity in animal models is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for Chagas disease and leishmaniasis. Another direction is to test its efficacy and toxicity in animal models, and to explore its potential for use in combination with other antiprotozoal drugs. Additionally, further optimization of the synthesis method may be necessary to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process starting with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with 4-(2-oxo-1-piperidinyl)benzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as an antiprotozoal drug. In vitro studies have shown that it is effective against various protozoan parasites, including T. cruzi and Leishmania spp. It has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-14-4-9-17-18(13-14)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQGVDLHXPAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.